molecular formula C19H23NO5 B5164013 4-ACETYL-5-(2H-1,3-BENZODIOXOL-5-YL)-1-HEXYL-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE

4-ACETYL-5-(2H-1,3-BENZODIOXOL-5-YL)-1-HEXYL-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B5164013
M. Wt: 345.4 g/mol
InChI Key: QSSRFIRPIYTBRR-UHFFFAOYSA-N
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Description

4-ACETYL-5-(2H-1,3-BENZODIOXOL-5-YL)-1-HEXYL-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a pyrrolone ring

Properties

IUPAC Name

3-acetyl-2-(1,3-benzodioxol-5-yl)-1-hexyl-4-hydroxy-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-3-4-5-6-9-20-17(16(12(2)21)18(22)19(20)23)13-7-8-14-15(10-13)25-11-24-14/h7-8,10,17,22H,3-6,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSRFIRPIYTBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ACETYL-5-(2H-1,3-BENZODIOXOL-5-YL)-1-HEXYL-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Synthesis of the Pyrrolone Ring: The pyrrolone ring can be synthesized via a cyclization reaction involving an appropriate amine and a diketone.

    Coupling of the Benzodioxole and Pyrrolone Rings: This step involves the formation of a carbon-carbon bond between the benzodioxole and pyrrolone rings, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-ACETYL-5-(2H-1,3-BENZODIOXOL-5-YL)-1-HEXYL-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

    Reduction: NaBH4, ethanol, and methanol.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-ACETYL-5-(2H-1,3-BENZODIOXOL-5-YL)-1-HEXYL-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ACETYL-5-(2H-1,3-BENZODIOXOL-5-YL)-1-HEXYL-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ACETYL-5-(2H-1,3-BENZODIOXOL-5-YL)-1-HEXYL-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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